molecular formula C20H20N6O3S B11403166 4-[5-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine

4-[5-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11403166
M. Wt: 424.5 g/mol
InChI Key: VWAMETPNQLOOKJ-UHFFFAOYSA-N
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Description

4-[5-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine involves multiple steps, starting from the preparation of the key intermediates. One common approach involves the synthesis of the oxadiazole ring, followed by the formation of the triazole ring and the final coupling with the pyridine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-[5-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts, such as palladium or copper complexes. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce simpler analogs with fewer functional groups .

Scientific Research Applications

4-[5-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[5-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine
  • **4-[5-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine

Uniqueness

The uniqueness of 4-[5-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H20N6O3S

Molecular Weight

424.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H20N6O3S/c1-4-26-19(13-7-9-21-10-8-13)23-24-20(26)30-12-17-22-18(25-29-17)15-6-5-14(27-2)11-16(15)28-3/h5-11H,4,12H2,1-3H3

InChI Key

VWAMETPNQLOOKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NC(=NO2)C3=C(C=C(C=C3)OC)OC)C4=CC=NC=C4

Origin of Product

United States

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